tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a benzyl group, and a methoxy(methyl)carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)carbamoyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is used as a protecting group for amines, allowing for selective reactions at other functional groups .
Biology: This compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine: Research is ongoing into its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients within the body .
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules, particularly in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these proteins. This interaction can modulate various biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: Another carbamate used in peptide synthesis.
tert-Butyl N-(benzyloxy)carbamate: Used in the preparation of cyclic hydroxamic acids.
Uniqueness: tert-Butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile in various chemical and biological applications .
Properties
Molecular Formula |
C17H26N2O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(12-11-15(20)18(4)22-5)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3 |
InChI Key |
OXAZUFSUQINPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)N(C)OC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.